N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
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Overview
Description
N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a furan ring, and a trifluoromethyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan.
Attachment of the Cyclohexyl Group: This step can be accomplished through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with an appropriate nucleophile.
Final Assembly: The final step involves the formation of the propanamide linkage, which can be achieved through an amide coupling reaction using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity to these targets, while the furan and pyrimidine rings may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}propanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-cyclohexyl-3-{[4-(furan-2-yl)-6-(chloro)pyrimidin-2-yl]sulfanyl}propanamide: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
Molecular Formula |
C18H20F3N3O2S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-11-13(14-7-4-9-26-14)23-17(24-15)27-10-8-16(25)22-12-5-2-1-3-6-12/h4,7,9,11-12H,1-3,5-6,8,10H2,(H,22,25) |
InChI Key |
IWKIRQIBFYCUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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